1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole
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Overview
Description
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of 4-nitrobenzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole.
Oxidation: 1-(4-Nitrosophenyl)-2,5-dihydro-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound’s effects on cellular processes such as apoptosis, cell cycle regulation, and DNA repair have been studied, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrrole: Similar structure but lacks the dihydro component, resulting in different reactivity and applications.
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid: Contains an additional carboxylic acid group, which can alter its solubility and biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both nitro and pyrrole functionalities. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
CAS No. |
113342-93-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-6H,7-8H2 |
InChI Key |
ONKPTHWLKJUENM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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